molecular formula C24H23ClFN5O2 B2581437 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105248-10-9

3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2581437
CAS RN: 1105248-10-9
M. Wt: 467.93
InChI Key: CTODFFOYHUBVHH-UHFFFAOYSA-N
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Description

3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H23ClFN5O2 and its molecular weight is 467.93. The purity is usually 95%.
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Scientific Research Applications

The compound 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one has several potential applications in scientific research. Here’s a detailed analysis focusing on six unique applications:

Catalysis in Organic Synthesis

This compound could be involved in catalytic processes, particularly in the protodeboronation of pinacol boronic esters. Such reactions are crucial for formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis .

Synthetic Building Blocks

The structure of this compound suggests it could serve as a building block in the synthesis of more complex molecules. Its boronic ester moiety is particularly useful in Suzuki–Miyaura coupling reactions, which are pivotal in creating biaryl compounds .

properties

IUPAC Name

3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O2/c1-15-2-3-16(25)12-20(15)29-8-10-30(11-9-29)21(32)6-7-31-14-27-22-18-13-17(26)4-5-19(18)28-23(22)24(31)33/h2-5,12-14,28H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTODFFOYHUBVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=C4C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

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